2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2O and a molecular weight of 202.1 g/mol . It is a derivative of nicotinonitrile and is characterized by the presence of a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile include:
2-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-6-(trifluoromethyl)nicotinonitrile: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Hydroxy-4-methyl-6-(trifluoromethyl)benzonitrile: Has a benzene ring instead of a pyridine ring, which can alter its chemical properties and applications
Properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCSAVVWNUZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350131 |
Source
|
Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-08-4 |
Source
|
Record name | 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116548-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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